molecular formula C23H30N2 B5460998 1-(3-phenylbutyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(3-phenylbutyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5460998
M. Wt: 334.5 g/mol
InChI Key: HTIRYUDGMBVNBZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenylbutyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as R(+)-MPP or R(+)-1-(3-phenylbutyl)-4-(3-phenylprop-2-en-1-yl)piperazine, is a piperazine derivative that has been studied for its potential use in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.

Mechanism of Action

R(+)-MPP acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on neural activity.
Biochemical and Physiological Effects:
The effects of R(+)-MPP on dopamine levels can have a range of biochemical and physiological effects. It has been found to increase locomotor activity in animals, and may also have an impact on other dopamine-mediated behaviors such as reward-seeking and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using R(+)-MPP in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for investigating the role of dopamine in the brain. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for research on R(+)-MPP. One area of interest is its potential use in the treatment of dopamine-related disorders such as Parkinson's disease and addiction. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain, particularly in relation to reward-seeking behavior and addiction. Further research is needed to fully understand the potential of this compound and its applications in scientific research.

Synthesis Methods

The synthesis of R(+)-MPP involves the reaction of 3-phenyl-2-propen-1-ol with 1-bromo-3-phenylbutane in the presence of potassium carbonate. The resulting intermediate is then treated with piperazine to obtain R(+)-MPP in high yield.

Scientific Research Applications

R(+)-MPP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which makes it a useful tool for investigating the role of dopamine in the brain.

properties

IUPAC Name

1-(3-phenylbutyl)-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2/c1-21(23-12-6-3-7-13-23)14-16-25-19-17-24(18-20-25)15-8-11-22-9-4-2-5-10-22/h2-13,21H,14-20H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIRYUDGMBVNBZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)CC=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCN1CCN(CC1)C/C=C/C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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